1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b][1,4]dioxin core, followed by the introduction of the imidazolidin-2-one moiety and the piperazine derivative. Common reagents and conditions include:
Step 1: Formation of the benzo[b][1,4]dioxin core using a cyclization reaction.
Step 2: Introduction of the imidazolidin-2-one group through a condensation reaction.
Step 3: Attachment of the piperazine derivative via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
Medicinally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics to these materials, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-thione
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O6S/c1-29(25,26)21-7-4-19(5-8-21)17(23)13-20-6-9-22(18(20)24)14-2-3-15-16(12-14)28-11-10-27-15/h2-3,12H,4-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZOOINPJDKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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